![molecular formula C11H9F3O3 B3106454 4-Methoxy-2-(trifluoromethyl)cinnamic acid CAS No. 1588508-13-7](/img/structure/B3106454.png)
4-Methoxy-2-(trifluoromethyl)cinnamic acid
Overview
Description
4-Methoxy-2-(trifluoromethyl)cinnamic acid is a chemical compound with the molecular formula C11H9F3O3 . It has a molecular weight of 246.19 and is a solid at room temperature . The IUPAC name for this compound is (2E)-3-[4-methoxy-2-(trifluoromethyl)phenyl]-2-propenoic acid .
Molecular Structure Analysis
The InChI code for 4-Methoxy-2-(trifluoromethyl)cinnamic acid is 1S/C11H9F3O3/c1-17-8-4-2-7(3-5-10(15)16)9(6-8)11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ . This indicates the specific arrangement of atoms in the molecule and the double bond between the 5th and 3rd carbon atoms .Physical And Chemical Properties Analysis
4-Methoxy-2-(trifluoromethyl)cinnamic acid is a solid at room temperature . It has a boiling point of 202-208 degrees Celsius .Scientific Research Applications
Enzymatic Activity Elucidation
4-[3-(Trifluoromethyl) diazirinyl] cinnamic acid derivatives, including those related to 4-Methoxy-2-(trifluoromethyl)cinnamic acid, have been synthesized to investigate the properties of phenylalanine ammonia-lyase (PAL). These derivatives show inhibitory activity on PAL, crucial for phenylpropanoid biosynthesis, offering insights into enzyme regulation without the need for radioisotopes. This represents a significant advancement in understanding the enzymatic pathways and regulatory mechanisms in plant biochemistry (Hashimoto, Hatanaka, & Nabeta, 2000).
Photoreactive Applications
Methoxy cinnamate derivatives, including 4-Methoxy cinnamic acid, have been explored for their photoreactive applications, particularly in the photo-alignment of liquid crystals. The study on these derivatives shows significant potential in the development of photosensitive materials, indicating their utility in creating anisotropic alignment layers through irradiation with linearly polarized UV light, which could have applications in liquid crystal displays and other photonic devices (Kim, Shin, & Shin, 2010).
Antioxidant and Biological Potential
Methoxylated derivatives of cinnamic acid, such as 4-Methoxy-2-(trifluoromethyl)cinnamic acid, have been identified for their strong antimicrobial, antidiabetic, anticancer, and neuroprotective activities. These compounds have been extensively studied for their therapeutic and antioxidant potentials, highlighting their importance in food and pharmaceutical industries. The research emphasizes the significance of these derivatives in enhancing the pro-health potential of food products and their potential as therapeutic agents due to their bioavailability and rapid metabolism (Rychlicka, Rot, & Gliszczyńska, 2021).
Safety and Hazards
4-Methoxy-2-(trifluoromethyl)cinnamic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
A series of anilides of 3-(trifluoromethyl)cinnamic acid and 4-(trifluoromethyl)cinnamic acid was prepared by microwave-assisted synthesis . Some of these compounds showed antistaphylococcal as well as anti-enterococcal activity . This suggests that 4-Methoxy-2-(trifluoromethyl)cinnamic acid and its derivatives could have potential applications in the treatment of resistant bacterial infections .
Mechanism of Action
Target of Action
Cinnamic acid derivatives are known to interact with various enzymes and receptors in the body .
Mode of Action
Cinnamic acid derivatives are known to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Cinnamic acid derivatives are known to influence various biochemical pathways .
Result of Action
Cinnamic acid derivatives are known to have various biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Methoxy-2-(trifluoromethyl)cinnamic acid. For instance, the compound’s low water solubility may affect its mobility in the environment .
properties
IUPAC Name |
(E)-3-[4-methoxy-2-(trifluoromethyl)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-8-4-2-7(3-5-10(15)16)9(6-8)11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZGTKORCAWIMH-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(trifluoromethyl)cinnamic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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